molecular formula C26H34N2O4S B4214079 (4-Benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone

(4-Benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone

Cat. No.: B4214079
M. Wt: 470.6 g/mol
InChI Key: UUPZBGHJHGHLEU-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone is a complex organic compound that features a piperidine core substituted with benzyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the piperidine core and introduce the benzyl and sulfonyl groups through a series of substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate pentahydrate and sodium ascorbate .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone is unique due to its specific combination of functional groups and the piperidine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O4S/c1-20-8-9-24(32-2)25(18-20)33(30,31)28-16-12-23(13-17-28)26(29)27-14-10-22(11-15-27)19-21-6-4-3-5-7-21/h3-9,18,22-23H,10-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPZBGHJHGHLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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